Physicochemical Properties and Characterization of Sucrose (Z,Z)-9,12-Octadecadienoate: A Technical Guide for Advanced Formulation
Physicochemical Properties and Characterization of Sucrose (Z,Z)-9,12-Octadecadienoate: A Technical Guide for Advanced Formulation
Executive Summary
In the landscape of modern pharmaceutical formulation and advanced drug delivery, non-ionic surfactants play a pivotal role in stabilizing lipid-based nanocarriers and enhancing the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Among these, sucrose (Z,Z)-9,12-octadecadienoate —commonly referred to as sucrose linoleate —stands out as a highly versatile, biocompatible, and biodegradable excipient.
Comprising a hydrophilic sucrose headgroup esterified to a lipophilic, polyunsaturated linoleic acid tail, this amphiphilic molecule exhibits unique self-assembly characteristics. This whitepaper provides an in-depth analysis of its physicochemical properties, advanced characterization methodologies, and step-by-step protocols for its integration into Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs)[1].
Structural Architecture and Physicochemical Profiling
The functionality of sucrose linoleate is dictated by its molecular geometry. The presence of two cis-double bonds (Z,Z) at the 9th and 12th positions of the 18-carbon acyl chain introduces a "kink" in the hydrophobic tail. This steric hindrance prevents tight crystalline packing, thereby increasing the fluidity of the surfactant layer at the oil/water interface compared to saturated counterparts like sucrose stearate.
Because sucrose possesses eight free hydroxyl groups, the degree of esterification can vary. However, in pharmaceutical applications requiring high Hydrophilic-Lipophilic Balance (HLB) for oil-in-water (O/W) emulsions, the monoester form is prioritized[2].
Table 1: Key Physicochemical Properties
| Property | Value / Description | Analytical Significance |
| Chemical Name | α -D-Glucopyranoside, β -D-fructofuranosyl, (9Z,12Z)-9,12-octadecadienoate | Standard IUPAC nomenclature. |
| Molecular Formula | C₃₀H₅₂O₁₂[3] | Determines mass spectrometry target mass. |
| Molecular Weight | 604.72 g/mol [3] | Critical for molar ratio calculations in formulations. |
| HLB Value | ~10.7 (Monoester dominant)[2] | Ideal for stabilizing O/W emulsions and lipid nanoparticles. |
| Solubility Profile | Soluble in warm water, ethanol, DMSO; insoluble in non-polar alkanes. | Dictates the choice of solvent during extraction and formulation. |
| Critical Micelle Concentration (CMC) | Varies by temperature and ionic strength (typically low micromolar range). | Defines the minimum concentration required for spontaneous self-assembly. |
Advanced Characterization Methodologies
To ensure batch-to-batch consistency and regulatory compliance (E-E-A-T standards), rigorous analytical characterization of sucrose linoleate is mandatory. Below are the field-proven rationales and methodologies for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is essential not just for confirming the presence of the linoleate tail, but for determining the exact position of esterification on the sucrose ring (typically the primary hydroxyls at C-6 or C-6').
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Method: High-resolution ¹H and ¹³C NMR, supplemented by ¹H-¹H COSY (Correlation Spectroscopy).
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Signatures: The presence of the linoleic acid residue is confirmed by the multiplet signals of the cis-alkene protons at δ 5.30–5.40 ppm. The disaccharide core exhibits 12 distinct carbon signals between δC 62.5 and 105.8 ppm[4]. A downfield shift in the specific sugar proton indicates the site of esterification.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR provides rapid confirmation of the ester linkage and the assessment of unreacted hydroxyl groups, which directly correlates to the surfactant's hydrophilicity.
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Method: Attenuated Total Reflectance (ATR)-FTIR.
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Signatures: A strong absorption band at ~1730 cm⁻¹ confirms the C=O ester carbonyl stretch. A broad, slightly weakened band at ~3300 cm⁻¹ corresponds to the O-H stretch of the remaining free hydroxyl groups on the sucrose moiety, confirming the monoesterification state[5].
Application in Drug Delivery: Lipid Nanoparticles
Sucrose linoleate is highly effective as a steric stabilizer for Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)[1]. The polyunsaturated tail integrates seamlessly into the lipid matrix, while the bulky sucrose headgroup extends into the aqueous phase, providing robust steric repulsion against particle aggregation. Furthermore, lipid-based delivery systems utilizing long-chain unsaturated fatty acid derivatives are known to enhance intestinal lymphatic transport, effectively bypassing hepatic first-pass metabolism[6].
Protocol: Formulation of Sucrose Linoleate-Stabilized NLCs via Hot High-Pressure Homogenization
Note: This protocol is a self-validating system. The temperature parameters are strictly governed by the melting point of the solid lipid to prevent premature crystallization, which would otherwise lead to catastrophic equipment failure or highly polydisperse particles.
Materials:
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Solid Lipid (e.g., Precirol ATO 5)
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Liquid Lipid (e.g., Miglyol 812)
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Sucrose (Z,Z)-9,12-octadecadienoate (Surfactant)
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Lipophilic API (e.g., Clotrimazole)
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Milli-Q Water
Step-by-Step Methodology:
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Lipid Phase Preparation: Accurately weigh the solid lipid and liquid lipid (typically a 70:30 ratio). Heat the lipid mixture to 10°C above the melting point of the solid lipid (e.g., 75°C) to ensure complete liquefaction. Dissolve the lipophilic API into the molten lipid phase under gentle magnetic stirring.
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Aqueous Phase Preparation: Dissolve sucrose linoleate (typically 1–3% w/v) in Milli-Q water. Heat this aqueous phase to the exact same temperature as the lipid phase (75°C). Causality: Temperature matching prevents localized sub-cooling and precipitation of the lipid when the phases are mixed.
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Pre-Emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase using a high-shear rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000 RPM for 2 minutes.
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High-Pressure Homogenization (HPH): Transfer the pre-emulsion to a high-pressure homogenizer pre-heated to 75°C. Process the emulsion for 3 to 5 cycles at 500 bar. Causality: The high shear and cavitation forces at 500 bar reduce the oil droplets to the nanometer range.
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Crystallization: Collect the nanoemulsion and allow it to cool gradually to room temperature. As the system cools, the lipid droplets crystallize into solid matrix NLCs, sterically stabilized by the sucrose linoleate shell.
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Characterization: Analyze the resulting NLCs using Dynamic Light Scattering (DLS) for Z-average diameter and Polydispersity Index (PDI). An optimal formulation should yield sizes between 120–160 nm with a PDI < 0.25[1].
Mechanistic Visualizations
To further elucidate the formulation process and the biological mechanism of action, the following logical workflows have been mapped.
Workflow for formulating Sucrose Linoleate-stabilized Nanostructured Lipid Carriers (NLCs).
Mechanism of Sucrose Linoleate in enhancing intestinal lymphatic transport of lipophilic drugs.
References
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AIP Publishing. "Synthesis of Sucrose Ester Surfactant by Utilizing Molasses and Waste Cooking Oil." AIP Conference Proceedings. Available at:[Link]
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ResearchGate. "Oleochemical Synthesis of Sucrose Esters from Methyl Esters of Palm Stearic and Oleic Fatty Acids." ResearchGate. Available at:[Link]
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ACS Publications. "NF-κB Inhibitory Activity of Sucrose Fatty Acid Esters and Related Constituents from Astragalus membranaceus." Journal of Agricultural and Food Chemistry. Available at:[Link]
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PubMed / NIH. "Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles." Nanotechnology. Available at:[Link]
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PubMed Central / NIH. "Intestinal lymphatic transport for drug delivery." Advanced Drug Delivery Reviews. Available at:[Link]
Sources
- 1. Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Page loading... [wap.guidechem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
